molecular formula C9H20BF4N B1521875 1-Butyl-1-methylpyrrolidinium tetrafluoroborate CAS No. 345984-11-4

1-Butyl-1-methylpyrrolidinium tetrafluoroborate

Cat. No. B1521875
M. Wt: 229.07 g/mol
InChI Key: PGCVCJOPLBWQHU-UHFFFAOYSA-N
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Patent
US09228075B2

Procedure details

Subsequently, about 24.8 g (0.3 mol) of the obtained N-butyl-N-methylpyrrolidinium bromide and about 32.3 g (0.3 mol) of sodium tetrafluoroborate were dissolved in about 200 mL of acetone, and were then stirred at a temperature of about 25° C. and a pressure of about 1 atm for about 48 hours under a nitrogen atmosphere to form a mixed solution containing sodium bromide. The mixed solution was filtered by a filter paper to remove sodium bromide therefrom to obtain a liquid. Then, the obtained liquid, about 50 mL of dichloromethane, and about 0.5 mL of distilled water were shaken in a separating funnel for about 10 minutes and thus uniformly mixed with each other to form a mixed solution, and then the mixed solution was left at a temperature of about 25° C. and a pressure of about 1 atm for about 48 hours. When the mixed solution was layer-separated in the separating funnel according to a density, the liquid located in a lower portion of the separating funnel was removed, and the liquid located in an upper portion thereof was obtained. These processes were repeatedly conducted three times to obtain a final liquid. The final liquid was left in a vacuum oven at about 35° C. for about 48 hours to further remove water therefrom, thereby obtaining N-butyl-N-methylpyrrolidinium tetrafluoroborate at a yield of about 45%.
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
32.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br-].[CH2:2]([N+:6]1([CH3:11])[CH2:10][CH2:9][CH2:8][CH2:7]1)[CH2:3][CH2:4][CH3:5].[F:12][B-:13]([F:16])([F:15])[F:14].[Na+].[Br-].[Na+].ClCCl>CC(C)=O.O>[F:12][B-:13]([F:16])([F:15])[F:14].[CH2:2]([N+:6]1([CH3:11])[CH2:10][CH2:9][CH2:8][CH2:7]1)[CH2:3][CH2:4][CH3:5] |f:0.1,2.3,4.5,9.10|

Inputs

Step One
Name
Quantity
24.8 g
Type
reactant
Smiles
[Br-].C(CCC)[N+]1(CCCC1)C
Name
Quantity
32.3 g
Type
reactant
Smiles
F[B-](F)(F)F.[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].[Na+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
0.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
were then stirred at a temperature of about 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a pressure of about 1 atm for about 48 hours under a nitrogen atmosphere to form a mixed solution
Duration
48 h
FILTRATION
Type
FILTRATION
Details
The mixed solution was filtered by a filter paper
CUSTOM
Type
CUSTOM
Details
to remove sodium bromide
CUSTOM
Type
CUSTOM
Details
to obtain a liquid
ADDITION
Type
ADDITION
Details
thus uniformly mixed with each other
CUSTOM
Type
CUSTOM
Details
to form a mixed solution
WAIT
Type
WAIT
Details
the mixed solution was left at a temperature of about 25° C.
CUSTOM
Type
CUSTOM
Details
When the mixed solution was layer-separated in the separating funnel
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
thereof was obtained
CUSTOM
Type
CUSTOM
Details
to obtain a final liquid
WAIT
Type
WAIT
Details
The final liquid was left in a vacuum oven at about 35° C. for about 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
to further remove water

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
F[B-](F)(F)F.C(CCC)[N+]1(CCCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.